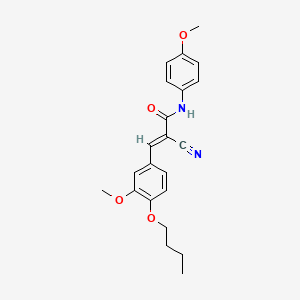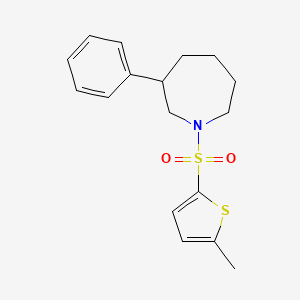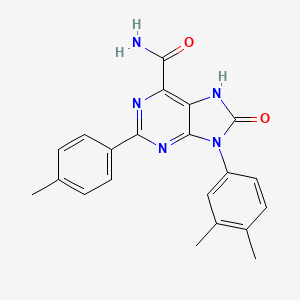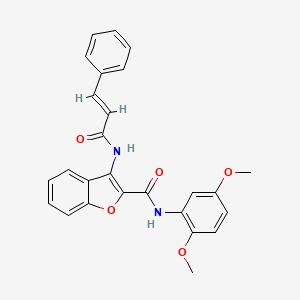![molecular formula C19H16O6S B2681011 Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320418-01-7](/img/structure/B2681011.png)
Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a methoxybenzoyl ester, a furan ring, and a thiophene carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: The initial step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.
Furan Ring Formation: The next step involves the formation of the furan ring. This can be achieved by reacting a suitable precursor, such as 2-furylmethanol, with an oxidizing agent like PCC (Pyridinium chlorochromate) to form 2-furylmethanal.
Thiophene Carboxylation: The final step involves the introduction of the thiophene carboxylate group. This can be done by reacting the furan derivative with thiophene-2-carboxylic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
化学反応の分析
Types of Reactions
Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of both furan and thiophene rings is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to specific molecular targets, while the ester groups might be involved in hydrolysis reactions, releasing active metabolites.
類似化合物との比較
Similar Compounds
Methyl 3-(5-{[(4-hydroxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its hydroxy and chloro analogs, potentially leading to different biological activities and chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
methyl 3-[5-[(4-methoxybenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6S/c1-22-13-5-3-12(4-6-13)18(20)24-11-14-7-8-16(25-14)15-9-10-26-17(15)19(21)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBBLAGJSPFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2680932.png)


![6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2680936.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2680941.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)

![diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2680949.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)
